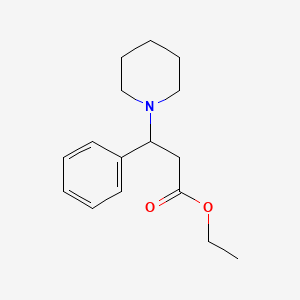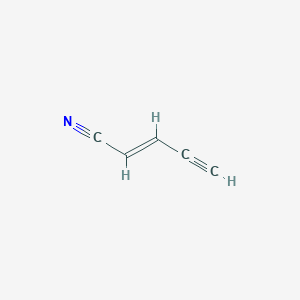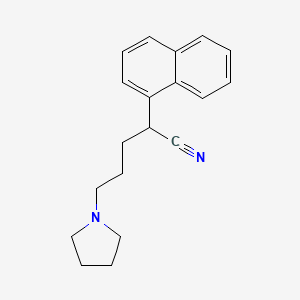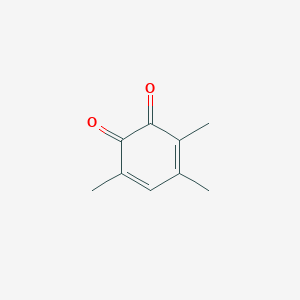
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C9H10O2 It is characterized by a six-membered ring structure with three methyl groups and two ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylphenol with oxidizing agents to form the desired dione structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione into corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of ketone groups allows it to participate in redox reactions, influencing cellular processes. The compound can modulate enzyme activity and affect metabolic pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4-Methylcyclohexa-3,5-diene-1,2-dione: Shares a similar ring structure but with fewer methyl groups.
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione: Another related compound with different positions of methyl and ketone groups.
Eigenschaften
CAS-Nummer |
13038-87-4 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3,4,6-trimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H10O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4H,1-3H3 |
InChI-Schlüssel |
HCLRSBYNYZHMJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


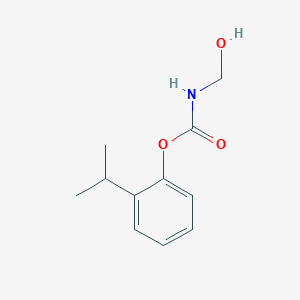
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
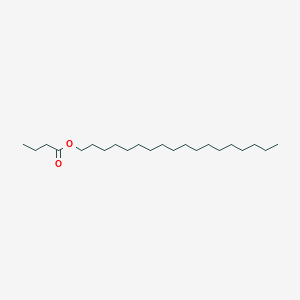

![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
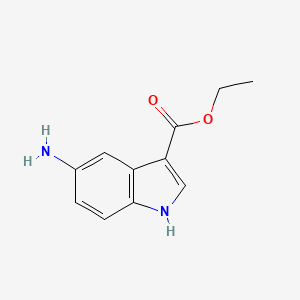
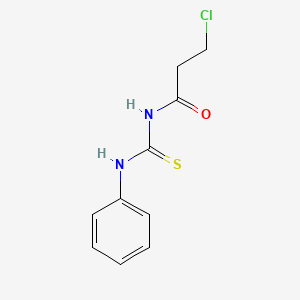
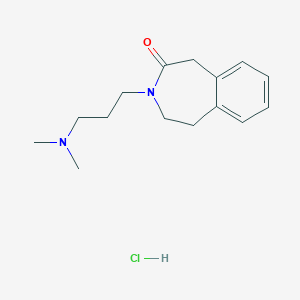
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
